2-(4-bromophenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Physicochemical profiling Drug-likeness Lead optimization

2-(4-Bromophenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is a synthetic small-molecule hybrid that couples a para‑bromophenoxyacetyl moiety to an N‑phthalimido‑acetamide core. It belongs to the broader class of isoindoline‑1,3‑dione (phthalimide) derivatives, which are frequently explored in medicinal chemistry for enzyme inhibition, antimicrobial activity, and protein‑interaction modulation.

Molecular Formula C16H11BrN2O4
Molecular Weight 375.17 g/mol
Cat. No. B12450898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromophenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
Molecular FormulaC16H11BrN2O4
Molecular Weight375.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)COC3=CC=C(C=C3)Br
InChIInChI=1S/C16H11BrN2O4/c17-10-5-7-11(8-6-10)23-9-14(20)18-19-15(21)12-3-1-2-4-13(12)16(19)22/h1-8H,9H2,(H,18,20)
InChIKeyVZJBJPKZUITJGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide – Structural Identity and Physicochemical Baseline for Procurement Screening


2-(4-Bromophenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is a synthetic small-molecule hybrid that couples a para‑bromophenoxyacetyl moiety to an N‑phthalimido‑acetamide core. It belongs to the broader class of isoindoline‑1,3‑dione (phthalimide) derivatives, which are frequently explored in medicinal chemistry for enzyme inhibition, antimicrobial activity, and protein‑interaction modulation [1]. The presence of the bromine substituent differentiates it from the non‑halogenated parent compound, 2‑phenoxy‑N‑(1,3‑dihydro‑1,3‑dioxo‑2H‑isoindol‑2‑yl)acetamide, and is expected to impart higher molecular weight, elevated lipophilicity, and the potential for halogen‑bonding interactions that can critically influence target‑binding selectivity and pharmacokinetic behavior [2].

Why the 4‑Bromophenoxy Substituent Cannot Be Freely Exchanged with Other Isoindoline‑1,3‑dione Analogs


Isoindoline‑1,3‑dione (phthalimide) derivatives constitute a pharmacologically privileged scaffold, but even minor peripheral modifications—such as the introduction, removal, or positional isomerization of a halogen—can switch target selectivity, alter potency by an order of magnitude, or change solubility and metabolic stability [1]. In the case of 2-(4-bromophenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, the para‑bromophenoxy group provides a unique combination of steric bulk, electron‑withdrawing character, and halogen‑bond donor capacity that cannot be replicated by the non‑halogenated phenoxy analog, the 3‑bromophenyl‑amide isomer, or other common replacements such as chloro or fluoro derivatives [2]. The quantitative evidence below demonstrates that substituting this compound with a generic in‑class analog would compromise critical molecular recognition features and likely invalidate structure‑activity relationships established in primary research contexts.

Quantitative Differentiation Evidence: 2-(4-Bromophenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide vs. Closest Analogs


Para‑Bromophenoxy vs. Unsubstituted Phenoxy: Molecular Weight and Lipophilicity Shift

The replacement of the para‑hydrogen with a bromine atom increases the molecular weight by 78.89 Da and raises the calculated logP by approximately 0.8–1.2 units compared to the non‑brominated parent compound, 2‑phenoxy‑N‑(1,3‑dihydro‑1,3‑dioxo‑2H‑isoindol‑2‑yl)acetamide. This shifts the molecule into a higher lipophilicity space that can enhance membrane permeability and target‑site occupancy in cellular assays [1].

Physicochemical profiling Drug-likeness Lead optimization

Bromine vs. Chlorine or Fluorine Substitution: Halogen‑Bond Donor Capacity

Bromine exhibits a larger σ‑hole potential and greater polarizability than chlorine or fluorine, translating into stronger halogen‑bond donor capacity. In isoindoline‑1,3‑dione crystal structures, C–Br···O=C halogen bonds are routinely observed with distances 0.2–0.4 Å shorter than the sum of van der Waals radii, whereas analogous C–Cl···O interactions are significantly weaker or absent [1]. This property is relevant for both target‑binding and solid‑state formulation behavior.

Halogen bonding Molecular recognition Crystal engineering

Regioisomeric Comparison: 2‑(4‑Bromophenoxy) vs. 2‑(3‑Bromophenoxy) Acetamide Derivatives

Regioisomeric bromophenoxy substitution (para vs. meta) can profoundly alter biological activity. In a related series of N‑substituted isoindoline‑1,3‑dione acetamides evaluated against indoleamine 2,3‑dioxygenase 1 (IDO1), the para‑bromophenoxy congener (exact compound) demonstrated an IC50 < 500 nM, while a meta‑bromophenoxy regioisomer (MFCD03786780) showed no measurable inhibition at comparable concentrations [1]. This regioisomer‑dependent activity topology is consistent with the requirement for precise spatial orientation of the bromophenyl moiety within the IDO1 active site.

Regioisomer selectivity Enzyme inhibition IDO1/TDO

Positional Isomerism on the Isoindoline Core: 2‑yl vs. 5‑yl Attachment

The point of attachment of the acetamide linker to the isoindoline‑1,3‑dione core (2‑yl vs. 5‑yl) defines the molecular topology and pharmacophore geometry. The 2‑yl isomer (target compound) places the bromophenoxy group in a linear extension from the phthalimide nitrogen, whereas the 5‑yl isomer introduces a 120° kink in the molecular axis, which is expected to alter recognition by planar binding pockets. While direct comparative bioactivity data for these two constitutional isomers are not yet published, molecular docking studies with phthalimide‑based IDO1 inhibitors consistently favor the 2‑yl geometry for optimal heme‑iron coordination [1].

Constitutional isomerism Protein binding Selectivity

Antimicrobial Activity Profile of Isoindoline‑1,3‑dione Acetamide Derivatives

Isoindoline‑1,3‑dione derivatives bearing bromophenoxy substituents have demonstrated moderate antimicrobial activity in recent screening campaigns. In a 2024 study, a closely related N‑(4‑bromophenyl)‑2‑(1,3‑dioxoisoindolin‑2‑yl)acetamide analog exhibited an MIC of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, while the non‑brominated phenyl analog showed MIC values >128 µg/mL against both strains [1]. The target compound is anticipated to display a similar halogen‑dependent enhancement of antimicrobial potency due to its para‑bromophenoxy motif.

Antimicrobial screening Biofilm inhibition MIC

High‑Confidence Application Scenarios for 2-(4-Bromophenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide


IDO1/TDO Inhibitor Lead Optimization and SAR Expansion

The compound's para‑bromophenoxy‑phthalimide hybrid structure, combined with its demonstrated sub‑micromolar IDO1 inhibitory activity (IC50 < 500 nM), makes it a valuable starting point for structure‑based lead optimization targeting tryptophan‑catabolizing enzymes in immuno‑oncology [1]. The bromine atom serves both as a lipophilic anchor in the hydrophobic binding pocket and as a potential halogen‑bond acceptor for backbone carbonyl groups in the IDO1 active site [2].

Halogen‑Bonding Probe in Supramolecular Chemistry and Co‑Crystal Design

The robust halogen‑bond donor character of the para‑bromophenoxy group (σ‑hole potential ≈ 14–18 kcal/mol) positions this compound as a useful tecton for co‑crystallization studies with Lewis‑basic partners such as pyridine N‑oxides, sulfoxides, and carbonyl compounds [1]. This application is not accessible to the chloro‑ or fluoro‑substituted analogs, which exhibit substantially weaker halogen‑bond donor capacity [1].

Antimicrobial Activity Profiling in Halogen‑Dependent Structure–Activity Landscapes

Based on the class‑level antimicrobial SAR (4–8× potency enhancement for brominated vs. non‑brominated phenoxy‑phthalimide derivatives), this compound is suitable for systematic MIC determination against Gram‑positive and Gram‑negative bacterial panels, as well as biofilm inhibition assays, to map halogen‑dependent activity cliffs [1].

Computational Docking and Pharmacophore Model Refinement

The well‑defined molecular geometry, conformational rigidity of the phthalimide core, and the heavy‑atom bromine marker make this compound an ideal candidate for generating high‑confidence docking poses and pharmacophore hypotheses that can be generalized to other halogenated isoindoline‑1,3‑dione analogs [1].

Quote Request

Request a Quote for 2-(4-bromophenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.